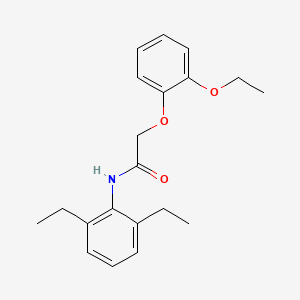

N-(2,6-diethylphenyl)-2-(2-ethoxyphenoxy)acetamide

Description

Structurally, it features a 2,6-diethylphenyl group linked to an acetamide backbone, substituted with a 2-ethoxyphenoxy moiety. This combination of aromatic and alkoxy groups distinguishes it from other chloroacetamide herbicides, such as alachlor or butachlor, which typically contain chlorine and alkoxymethyl substituents . The absence of a chlorine atom and the presence of a phenoxy group may influence its metabolic stability, environmental persistence, and biological activity .

Properties

IUPAC Name |

N-(2,6-diethylphenyl)-2-(2-ethoxyphenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO3/c1-4-15-10-9-11-16(5-2)20(15)21-19(22)14-24-18-13-8-7-12-17(18)23-6-3/h7-13H,4-6,14H2,1-3H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCFMFVWAKSSVFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC=C1)CC)NC(=O)COC2=CC=CC=C2OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-diethylphenyl)-2-(2-ethoxyphenoxy)acetamide typically involves the reaction of 2,6-diethylphenylamine with 2-ethoxyphenoxyacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of N-(2,6-diethylphenyl)-2-(2-ethoxyphenoxy)acetamide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures the consistent quality and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-diethylphenyl)-2-(2-ethoxyphenoxy)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its reactivity and applications.

Substitution: The phenyl and phenoxy groups in the compound can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

N-(2,6-diethylphenyl)-2-(2-ethoxyphenoxy)acetamide has several scientific research applications, including:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,6-diethylphenyl)-2-(2-ethoxyphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Alachlor (CAS 15972-60-8)

- Structure : 2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide .

- Key Differences: Alachlor contains a chlorine atom and a methoxymethyl group, whereas the target compound replaces chlorine with a 2-ethoxyphenoxy moiety. The methoxymethyl group in alachlor enhances its reactivity as a herbicide but contributes to environmental concerns, leading to bans in some regions .

- Biological Activity: Alachlor inhibits very-long-chain fatty acid (VLCFA) synthesis in weeds, a mode of action common to chloroacetamides. The target compound’s phenoxy group may alter its binding affinity to target enzymes .

Butachlor (CAS 23184-66-9)

Pretilachlor (CAS 51218-49-6)

- Structure : 2-Chloro-N-(2,6-diethylphenyl)-N-(2-propoxyethyl)acetamide .

- Key Differences: Pretilachlor’s propoxyethyl substituent vs. the target’s phenoxy-ethoxy group. Pretilachlor induces phytoalexin accumulation in rice, suggesting a unique interaction with plant defense pathways .

Non-Chlorinated Analogues

N-(2,6-Diethylphenyl)-2-ethoxyacetamide (CAS 62593-49-1)

N-(2,6-Diethylphenyl)-N-(2-propoxyethyl)-acetamide (CAS 1174898-40-8)

- Structure: Contains a propoxyethyl group instead of phenoxy .

- Key Differences: The propoxyethyl chain may confer higher mobility in soil but lower photostability compared to the aromatic phenoxy group .

Comparative Data Table

*Estimated based on structural similarity.

Research Findings and Implications

- Metabolism: Chloroacetamides like alachlor undergo oxidative metabolism, producing carcinogenic metabolites (e.g., quinone imines) . The target compound’s phenoxy group may reduce such risks by enabling alternative degradation pathways, such as hydrolytic cleavage .

- Efficacy: Phenoxy groups are known to enhance binding to plant auxin receptors, suggesting the target compound might exhibit auxin-like herbicidal effects, diverging from classic VLCFA inhibition .

Biological Activity

N-(2,6-diethylphenyl)-2-(2-ethoxyphenoxy)acetamide is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanism of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

N-(2,6-diethylphenyl)-2-(2-ethoxyphenoxy)acetamide is characterized by the presence of an ethoxy group which influences its chemical reactivity and biological activity. The compound's structure can be represented as follows:

The biological activity of N-(2,6-diethylphenyl)-2-(2-ethoxyphenoxy)acetamide is thought to involve interactions with specific molecular targets. It may inhibit certain enzymes or receptors, leading to various biological effects. The precise pathways and molecular targets are still under investigation but are believed to include:

- Enzyme Inhibition : Potential inhibition of enzymes involved in inflammatory pathways.

- Receptor Modulation : Interaction with cellular receptors that could alter signaling pathways.

Biological Activities

Research has indicated several potential biological activities for N-(2,6-diethylphenyl)-2-(2-ethoxyphenoxy)acetamide:

- Anti-inflammatory Effects : Preliminary studies suggest that the compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.

- Antioxidant Activity : The compound has shown promise in scavenging free radicals, indicating potential antioxidant capabilities.

- Analgesic Properties : Investigations into its analgesic effects have shown potential in pain relief models.

Data Summary

The following table summarizes key findings from various studies regarding the biological activity of N-(2,6-diethylphenyl)-2-(2-ethoxyphenoxy)acetamide:

Case Studies

- Anti-inflammatory Activity : A study evaluated the compound's effect on TNF-alpha production in macrophages. Results indicated a significant reduction in cytokine levels, suggesting its potential as an anti-inflammatory agent.

- Antioxidant Properties : In a DPPH radical scavenging assay, N-(2,6-diethylphenyl)-2-(2-ethoxyphenoxy)acetamide demonstrated considerable antioxidant activity, comparable to well-known antioxidants .

- Analgesic Effects : In pain models using rodents, the compound exhibited a notable decrease in pain sensitivity, supporting its potential use as an analgesic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.